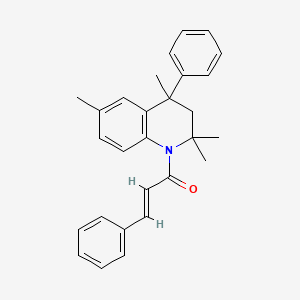![molecular formula C20H21NO7 B11187679 6-[(6-Methoxy-1,3-benzodioxol-5-yl)(morpholin-4-yl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B11187679.png)
6-[(6-Methoxy-1,3-benzodioxol-5-yl)(morpholin-4-yl)methyl]-1,3-benzodioxol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)(MORPHOLIN-4-YL)METHYL]-2H-1,3-BENZODIOXOL-5-OL is a complex organic compound featuring a benzodioxole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)(MORPHOLIN-4-YL)METHYL]-2H-1,3-BENZODIOXOL-5-OL typically involves multi-step organic reactions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . This reaction is performed under controlled conditions, often involving the use of specific ligands and bases to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
6-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)(MORPHOLIN-4-YL)METHYL]-2H-1,3-BENZODIOXOL-5-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecular structure or alter specific functional groups.
Substitution: Commonly involves replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions vary depending on the desired substitution but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alcohols or amines.
Scientific Research Applications
6-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)(MORPHOLIN-4-YL)METHYL]-2H-1,3-BENZODIOXOL-5-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 6-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)(MORPHOLIN-4-YL)METHYL]-2H-1,3-BENZODIOXOL-5-OL involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other critical functions .
Comparison with Similar Compounds
Similar Compounds
- (6-Methoxy-1,3-benzodioxol-5-yl)amine
- Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
- 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
Uniqueness
6-[(6-METHOXY-2H-1,3-BENZODIOXOL-5-YL)(MORPHOLIN-4-YL)METHYL]-2H-1,3-BENZODIOXOL-5-OL is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole core with a morpholine moiety makes it particularly interesting for research in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H21NO7 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
6-[(6-methoxy-1,3-benzodioxol-5-yl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C20H21NO7/c1-23-15-9-19-17(26-11-28-19)7-13(15)20(21-2-4-24-5-3-21)12-6-16-18(8-14(12)22)27-10-25-16/h6-9,20,22H,2-5,10-11H2,1H3 |
InChI Key |
WVQXCMGRXKRVRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1C(C3=CC4=C(C=C3O)OCO4)N5CCOCC5)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(4-methoxyphenyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11187600.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11187605.png)
![1-(2-Methylphenyl)-4-[4-(4-methylphenyl)-1-(thiophene-2-carbonyl)pyrrolidine-3-carbonyl]piperazine](/img/structure/B11187608.png)
![N-{5-[(E)-2-(Furan-2-YL)ethenyl]-1,3,4-thiadiazol-2-YL}naphthalene-1-carboxamide](/img/structure/B11187610.png)
![9-(3,4-dimethoxyphenyl)-4-(oxolan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11187614.png)
![dimethyl-6H,7H-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one](/img/structure/B11187619.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-8-methoxy-4-methylquinazolin-2-amine](/img/structure/B11187634.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B11187650.png)
![3-allyl-2-(allylsulfanyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11187655.png)
![N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide](/img/structure/B11187662.png)
![12-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11187674.png)

